1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
The compound 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one features a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene moiety, linked via a sulfanyl group to a morpholinyl ethanone scaffold.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c16-10(15-3-5-17-6-4-15)8-20-12-14-13-11(18-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKMUCHKXCSEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel heterocyclic derivative that incorporates morpholine, thiophene, and oxadiazole moieties. This structural combination has been associated with diverse biological activities, making it a significant subject of research in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
-
Antimicrobial Activity
- Compounds containing oxadiazole and thiophene rings have shown promising antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound in focus may possess similar properties due to its structural components.
-
Anticancer Activity
- The oxadiazole scaffold is known for its anticancer potential. Studies have demonstrated that various oxadiazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The specific compound may exhibit these effects, warranting further investigation.
- Anti-inflammatory Effects
The proposed mechanisms by which compounds like 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors for key enzymes involved in disease processes, such as urease and acetylcholinesterase .
- Interaction with Cellular Targets : The compound may interact with specific cellular targets or receptors, leading to altered signaling pathways that can inhibit cell growth or induce apoptosis.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated a series of oxadiazole derivatives for their antibacterial activity against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to 1-(morpholin-4-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one showed effective inhibition at low concentrations (EC50 values around 0.072 μM) .
Study 2: Anticancer Evaluation
In another study focusing on the anticancer properties of oxadiazole derivatives, several compounds were tested against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells . This suggests that structural variations in compounds like the one could yield potent anticancer agents.
Data Tables
Comparison with Similar Compounds
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
